3-bromo-N-(5-methyl-1,2-oxazol-3-yl)benzamide
Description
3-Bromo-N-(5-methyl-1,2-oxazol-3-yl)benzamide (CAS: 346724-02-5) is a benzamide derivative with a molecular formula of C₁₁H₉BrN₂O₂ and a molecular weight of 281.10 g/mol. It features a bromine substituent at the 3-position of the benzamide ring and a 5-methyl-1,2-oxazol-3-yl group as the amide substituent. Key physicochemical properties include an XLogP3 value of 2.6 (indicating moderate lipophilicity), one hydrogen bond donor (HBD), three hydrogen bond acceptors (HBA), and two rotatable bonds. The compound’s polar surface area is 55.1 Ų, and its structural complexity is reflected in a topological complexity index of 262 .
Properties
IUPAC Name |
3-bromo-N-(5-methyl-1,2-oxazol-3-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9BrN2O2/c1-7-5-10(14-16-7)13-11(15)8-3-2-4-9(12)6-8/h2-6H,1H3,(H,13,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWCWOTQRIORUBW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NC(=O)C2=CC(=CC=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9BrN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001321916 | |
| Record name | 3-bromo-N-(5-methyl-1,2-oxazol-3-yl)benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001321916 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
4.2 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID47194257 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
346724-02-5 | |
| Record name | 3-bromo-N-(5-methyl-1,2-oxazol-3-yl)benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001321916 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-bromo-N-(5-methyl-1,2-oxazol-3-yl)benzamide typically involves the following steps:
Formation of the Oxazole Ring: The oxazole ring can be synthesized through the cyclization of appropriate precursors. For example, 5-methyl-1,2-oxazole can be prepared by reacting 2-bromoacetophenone with hydroxylamine hydrochloride in the presence of a base.
Bromination: The bromination of the benzamide core can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetic acid or dichloromethane.
Coupling Reaction: The final step involves coupling the brominated benzamide with the oxazole derivative. This can be done using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like chromatography.
Chemical Reactions Analysis
Types of Reactions
3-bromo-N-(5-methyl-1,2-oxazol-3-yl)benzamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles like amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form amines.
Coupling Reactions: The benzamide core can participate in coupling reactions with various aryl or alkyl halides.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles like sodium azide, potassium thiolate, or sodium alkoxide in polar solvents like DMF (dimethylformamide) or DMSO (dimethyl sulfoxide).
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
Substitution: Formation of substituted benzamides.
Oxidation: Formation of oxides or hydroxylated derivatives.
Reduction: Formation of amines or reduced benzamides.
Scientific Research Applications
3-bromo-N-(5-methyl-1,2-oxazol-3-yl)benzamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an antimicrobial, antifungal, and anticancer agent due to its ability to interact with various biological targets.
Biological Studies: The compound is used in biological assays to study its effects on different cell lines and microorganisms.
Chemical Biology: It serves as a tool compound to investigate the mechanisms of action of benzamide derivatives in various biological pathways.
Industrial Applications:
Mechanism of Action
The mechanism of action of 3-bromo-N-(5-methyl-1,2-oxazol-3-yl)benzamide involves its interaction with specific molecular targets in biological systems. The bromine atom and the oxazole ring contribute to its binding affinity and specificity towards these targets. The compound may inhibit enzymes, disrupt cellular processes, or interfere with DNA replication, leading to its observed biological effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
The compound shares structural motifs with several derivatives, primarily through the benzamide core or the 5-methyl-1,2-oxazol-3-yl group. Key analogues include:
4-(Chloromethyl)-N-(5-methyl-1,2-oxazol-3-yl)benzamide (CAS: 261704-37-4): Replaces the bromine with a chloromethyl group, altering steric and electronic properties .
3-Bromo-N-(5-methylisoxazol-3-yl)propanamide (CAS: 349442-99-5): Features a propanamide backbone instead of benzamide, reducing aromatic interactions .
ZINC33268577 : A 3-bromo-N-substituted benzamide with a pyrido[1,2-a]pyrimidin-2-yl methoxy group, enhancing H-bond acceptor capacity (5 HBA) .
N-{4-[(5-Methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}benzamide (Compound 1b): A sulfonamide derivative retaining the 5-methyloxazole group, synthesized via microwave-assisted methods .
Physicochemical Properties
A comparative analysis of key properties is summarized below:
| Compound Name | Molecular Weight (g/mol) | XLogP3 | HBD | HBA | Rotatable Bonds | Key Substituents |
|---|---|---|---|---|---|---|
| 3-Bromo-N-(5-methyl-1,2-oxazol-3-yl)benzamide | 281.10 | 2.6 | 1 | 3 | 2 | Bromobenzamide, 5-methyloxazole |
| 4-(Chloromethyl)-N-(5-methyl-1,2-oxazol-3-yl)benzamide | ~265.67 (estimated) | ~3.1 | 1 | 3 | 2 | Chloromethylbenzamide |
| 3-Bromo-N-(5-methylisoxazol-3-yl)propanamide | 235.06 | 1.8 | 1 | 3 | 3 | Propanamide, bromoalkyl |
| ZINC33268577 | ~494.35 | Not reported | 1 | 5 | 5 | Bromobenzamide, pyridopyrimidine |
| Compound 1b (sulfonamide derivative) | 381.40 | Not reported | 1 | 6 | 5 | Sulfonamide, benzamide |
- Lipophilicity : The chloromethyl derivative (XLogP3 ~3.1) is more lipophilic than the brominated parent compound (XLogP3 2.6), while the propanamide analogue (XLogP3 1.8) is less lipophilic due to reduced aromaticity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
